O-Phosphono-L-seryl-L-valyl-L-alanine

Description

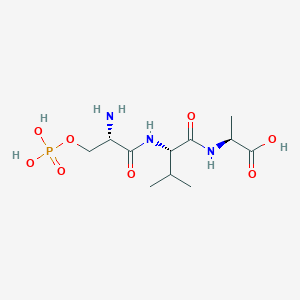

O-Phosphono-L-seryl-L-valyl-L-alanine is a phosphorylated tripeptide comprising serine, valine, and alanine residues. The phosphono group (-PO₃H₂) is covalently attached to the hydroxyl group of the serine side chain, mimicking post-translational phosphorylation.

Properties

CAS No. |

88169-77-1 |

|---|---|

Molecular Formula |

C11H22N3O8P |

Molecular Weight |

355.28 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phosphonooxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C11H22N3O8P/c1-5(2)8(10(16)13-6(3)11(17)18)14-9(15)7(12)4-22-23(19,20)21/h5-8H,4,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H2,19,20,21)/t6-,7-,8-/m0/s1 |

InChI Key |

IHVXMIRRVDJEGO-FXQIFTODSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](COP(=O)(O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(COP(=O)(O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Phosphono-L-seryl-L-valyl-L-alanine typically involves the stepwise coupling of the amino acids L-serine, L-valine, and L-alanine. The phosphono group is introduced to the serine residue through phosphorylation reactions. One common method involves the use of N-carboxy anhydrides (NCA) for the stepwise synthesis of oligopeptides . The reaction conditions often include the use of acetonitrile-water mixtures and sodium carbonate at low temperatures to prevent homopolymerization .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and high-yield production of the compound by automating the coupling and deprotection steps.

Chemical Reactions Analysis

Types of Reactions

O-Phosphono-L-seryl-L-valyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The phosphono group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphono-derivatives, while substitution reactions can produce various functionalized peptides.

Scientific Research Applications

O-Phosphono-L-seryl-L-valyl-L-alanine has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and phosphorylation reactions.

Biology: The compound is studied for its role in cellular processes involving phosphorylation and signal transduction.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases related to phosphorylation dysregulation.

Mechanism of Action

The mechanism of action of O-Phosphono-L-seryl-L-valyl-L-alanine involves its interaction with specific molecular targets and pathways. The phosphono group plays a crucial role in mimicking the natural phosphorylation process, which is essential for regulating various cellular functions. The compound can bind to enzymes and receptors involved in phosphorylation, thereby modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Key Observations:

Phosphono Group Positioning: O-Phosphono-L-seryl-L-val-L-ala and L-valyl-L-serylglycyl-L-ala-O-phosphono-L-ser share a phosphoserine motif, critical for mimicking phosphorylated signaling proteins. In contrast, 4-Phosphono-L-phenylalanine modifies an aromatic residue, likely targeting enzymes specific to phenylalanine metabolism. The allylphosphonate in O-Phenyl-(benzyloxy-L-ala)-allylphosphonate serves as a synthetic precursor, lacking direct bioactivity.

Peptide Length and Complexity: Longer peptides (e.g., the pentapeptide in ) exhibit higher molecular weights (~570 Da) and may engage in multi-site enzyme interactions. The tripeptide O-Phosphono-L-seryl-L-val-L-ala balances specificity and synthetic feasibility.

Synthetic Challenges: Phosphonopeptide synthesis often requires protective groups (e.g., benzyloxy in ) and coupling agents (e.g., aldrithiol-2/triphenylphosphine in ). Yields for phosphorylated compounds are moderate (e.g., 42% in ), reflecting steric and reactivity hurdles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.